molecular formula C10H9BrN2O2 B3049791 Ethyl (4-bromo-2-cyanophenyl)carbamate CAS No. 220269-80-7

Ethyl (4-bromo-2-cyanophenyl)carbamate

Cat. No. B3049791
M. Wt: 269.09 g/mol
InChI Key: NQFAHYWFJMMSLF-UHFFFAOYSA-N
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Patent
US07507728B2

Procedure details

A suspension of 2-amino-5-bromobenzonitrile (58.5 g, 297 mmol) in ethyl chloroformate (141 mL, 1.48 mol) was heated at reflux for 5 h. The excess ethyl chloroformate (99 mL) was distilled off and toluene (96 mL) was added. Slow addition of cyclohexane (228 mL) induced crystallization. The resulting solid was collected by filtration and rinsed with cyclohexane. Drying in vacuo afforded the title compound (54.3 g, 68%) as an orange solid. MS: m/e=267.1/269.2 [M—H−].
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
141 mL
Type
reactant
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[C:4]#[N:5].Cl[C:12]([O:14][CH2:15][CH3:16])=[O:13]>>[CH2:15]([O:14][C:12](=[O:13])[NH:1][C:2]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[C:4]#[N:5])[CH3:16]

Inputs

Step One
Name
Quantity
58.5 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1)Br
Name
Quantity
141 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The excess ethyl chloroformate (99 mL) was distilled off
ADDITION
Type
ADDITION
Details
toluene (96 mL) was added
ADDITION
Type
ADDITION
Details
Slow addition of cyclohexane (228 mL)
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
rinsed with cyclohexane
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC1=C(C=C(C=C1)Br)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 54.3 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.